molecular formula C10H14ClN B2832347 3-Phenylcyclobutan-1-amine hydrochloride CAS No. 1807916-62-6

3-Phenylcyclobutan-1-amine hydrochloride

Cat. No.: B2832347
CAS No.: 1807916-62-6
M. Wt: 183.68
InChI Key: CRZYYBUWFCMNTM-JMVWIVNTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Cyclobutane (B1203170) Frameworks in Synthetic Organic Chemistry

The cyclobutane moiety, a four-membered carbocyclic ring, has long been recognized for its inherent ring strain, which imparts distinct chemical reactivity and a defined three-dimensional structure. researchgate.net In the realm of synthetic organic chemistry, this unique architecture is increasingly exploited to create molecules with specific spatial arrangements of functional groups. The constrained nature of the cyclobutane ring can lead to a reduction in the conformational flexibility of a molecule, a desirable trait in drug design as it can enhance binding affinity to biological targets.

Moreover, the substitution of a cyclobutane ring for other, more common, structural motifs can lead to significant improvements in a compound's physicochemical properties. For instance, the incorporation of a cyclobutane scaffold has been shown to enhance metabolic stability, a critical factor in the development of new therapeutic agents. nih.gov The three-dimensional character of cyclobutanes also makes them attractive scaffolds for creating fragment libraries used in fragment-based drug discovery (FBDD), a powerful method for identifying lead compounds. nih.gov

Overview of 3-Phenylcyclobutan-1-amine (B2358703) Hydrochloride in Academic Research

Within the broader class of cyclobutane derivatives, 3-Phenylcyclobutan-1-amine hydrochloride has emerged as a compound of interest for researchers. This molecule combines the rigid cyclobutane core with a phenyl group and a primary amine, presented as a hydrochloride salt to improve its stability and handling. The presence of these distinct functional groups in a conformationally restricted arrangement makes it a versatile building block for the synthesis of more complex molecules. mdpi.com

Academic research involving this compound and its derivatives often explores its potential as a key intermediate in the synthesis of novel bioactive compounds. The amine functionality provides a convenient handle for a variety of chemical transformations, including amidation, alkylation, and reductive amination, allowing for the facile introduction of diverse substituents. ub.edu The phenyl group, on the other hand, can engage in various aromatic interactions and serves as a crucial pharmacophoric element in many biologically active molecules. The stereochemistry of the substituents on the cyclobutane ring, being either cis or trans, adds another layer of structural diversity that can be exploited in the design of targeted molecules. mdpi.com

Detailed Research Findings

The synthesis of 3-phenylcyclobutan-1-amine often starts from the corresponding ketone, 3-phenylcyclobutan-1-one. chemicalbook.comnih.gov The conversion of the ketone to the amine can be achieved through various synthetic methodologies, including reductive amination. The choice of reagents and reaction conditions can influence the stereochemical outcome, leading to either the cis or trans isomer of the final product. mdpi.com

The characterization of this compound and its intermediates typically involves a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in determining the connectivity and stereochemistry of the molecule. For instance, the coupling constants between protons on the cyclobutane ring can provide valuable information about their relative orientation. mdpi.com

While specific, extensive pharmacological data for this compound is not widely published in mainstream academic literature, the broader class of phenylcyclobutane derivatives has been investigated for various biological activities. For example, related compounds have been explored for their potential as modulators of various receptors and enzymes in the central nervous system. nih.gov The rigid scaffold of the cyclobutane ring is thought to contribute to the specific binding interactions required for biological activity.

Below is a table summarizing the key properties of 3-Phenylcyclobutan-1-amine and its common precursor.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Application
3-Phenylcyclobutan-1-amineC₁₀H₁₃N147.22Precursor to hydrochloride salt, building block for derivatives
3-Phenylcyclobutanone (B1345705)C₁₀H₁₀O146.19Starting material for the synthesis of 3-phenylcyclobutan-1-amine

Further research into the synthesis of stereochemically pure isomers of this compound and the exploration of its utility as a scaffold in medicinal chemistry are active areas of investigation. The development of efficient and stereoselective synthetic routes is crucial for accessing specific isomers for biological evaluation. mdpi.com The unique conformational constraints and the presence of versatile functional groups position this compound as a valuable tool for the creation of novel chemical entities with potential therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylcyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c11-10-6-9(7-10)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZYYBUWFCMNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1769-73-9, 1807916-62-6
Record name 3-phenylcyclobutan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-phenylcyclobutan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactivity and Transformations of 3 Phenylcyclobutan 1 Amine Hydrochloride

Nucleophilic Reactivity of the Amine Moiety

The primary amine group in 3-phenylcyclobutan-1-amine (B2358703) is a key site for its chemical transformations. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, participating in a variety of bond-forming reactions. The hydrochloride salt is typically neutralized with a base prior to or during the reaction to liberate the more reactive free amine.

Functionalization via Nucleophilic Substitution Reactions

The free amine of 3-phenylcyclobutan-1-amine is a competent nucleophile that can react with various electrophiles to form new carbon-nitrogen bonds. These reactions are fundamental for the elaboration of the parent molecule into more complex structures. Common nucleophilic substitution reactions include alkylations, arylations, and reductive aminations.

Reductive amination is a widely used method for the N-alkylation of amines. wikipedia.org This process involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for reducing the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.com

Another important functionalization is N-arylation, which can be achieved through cross-coupling reactions. For instance, nickel-catalyzed cross-coupling of aryl bromides or iodides with the amine can furnish N-aryl-3-phenylcyclobutanamines. organic-chemistry.org These reactions provide a direct method for attaching the aminocyclobutane moiety to aromatic systems.

The table below illustrates potential nucleophilic substitution reactions involving 3-phenylcyclobutan-1-amine.

ElectrophileReagent/CatalystProductReaction Type
BenzaldehydeNaBH3CN, mild acidN-Benzyl-3-phenylcyclobutan-1-amineReductive Amination
Acetone (B3395972)NaBH(OAc)3N-Isopropyl-3-phenylcyclobutan-1-amineReductive Amination
IodobenzeneNiCl2(PPh3)2, PPh3N,3-Diphenylcyclobutan-1-amineN-Arylation
Benzyl bromideK2CO3N-Benzyl-3-phenylcyclobutan-1-amineN-Alkylation

Amidation Reactions and Derivative Formation

The reaction of 3-phenylcyclobutan-1-amine with carboxylic acids or their activated derivatives, such as acyl chlorides or acid anhydrides, leads to the formation of amide derivatives. nih.gov This amidation, or acylation, is a robust and frequently employed transformation in organic synthesis. chemguide.co.uk

Direct condensation of the amine with a carboxylic acid can be achieved using coupling agents that activate the carboxylic acid in situ. nih.gov Alternatively, the reaction with highly reactive acyl chlorides, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct, provides a straightforward route to the corresponding amides. chemguide.co.uk These reactions are generally high-yielding and tolerant of a wide range of functional groups on both coupling partners.

The formation of amides is of significant interest due to the prevalence of the amide bond in biologically active molecules and materials. nih.gov The resulting N-(3-phenylcyclobutyl) amides can be explored for various applications.

Below is a table of representative amidation reactions with 3-phenylcyclobutan-1-amine.

Acylating AgentConditionsProduct
Acetic AnhydridePyridineN-(3-Phenylcyclobutyl)acetamide
Benzoyl ChlorideTriethylamine, CH2Cl2N-(3-Phenylcyclobutyl)benzamide
Benzoic AcidTiCl4, Pyridine, 85 °CN-(3-Phenylcyclobutyl)benzamide

Cyclobutane (B1203170) Ring-Opening Reactions

The cyclobutane ring, with its significant ring strain (approximately 26 kcal/mol), is susceptible to cleavage under various conditions, providing a driving force for a range of synthetic transformations. nih.gov These ring-opening reactions can proceed through different mechanistic pathways, including thermal, photolytic, and catalytic routes, leading to the formation of linear, functionalized molecules.

Thermal and Photolytic Ring Cleavage Mechanisms

Thermally induced cleavage of the cyclobutane ring is a pericyclic reaction that typically requires high temperatures. The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules. For instance, the thermal ring-opening of a cyclobutene (B1205218) to a butadiene is a conrotatory process. While 3-phenylcyclobutan-1-amine lacks the unsaturation of cyclobutene, thermal stress can still lead to homolytic cleavage of a C-C bond, generating a 1,4-diradical intermediate. The fate of this diradical would depend on the specific reaction conditions and the substitution pattern of the molecule.

Photochemical ring-opening reactions offer an alternative pathway that can often be conducted under milder conditions than thermal methods. nih.gov Upon absorption of ultraviolet light, the molecule is promoted to an excited state, which can relax through pathways that involve C-C bond cleavage. For cyclobutanes, this can also lead to the formation of a 1,4-diradical intermediate, which can then undergo further reactions or revert to the starting material. The presence of the phenyl and amino substituents can influence the photochemistry of the molecule by affecting the absorption of light and the stability of any intermediates formed.

Nucleophilic and Electrophilic Ring Opening Pathways

The cyclobutane ring can be opened by nucleophiles or electrophiles, particularly when the ring is activated by appropriate substituents. In donor-acceptor cyclobutanes, the presence of both an electron-donating group (like an amine) and an electron-withdrawing group facilitates nucleophilic attack, leading to ring cleavage. epfl.ch

Electrophilic ring-opening is often promoted by Lewis acids. mdpi.com The Lewis acid can coordinate to a substituent on the ring, or in the case of aminocyclobutanes, to the nitrogen atom of a protected amine (e.g., an amide or carbamate). This coordination enhances the electrophilicity of the cyclobutane ring and can facilitate C-C bond cleavage, often followed by rearrangement or trapping by a nucleophile. For instance, Lewis acid-catalyzed reactions of donor-acceptor aminocyclobutanes with isocyanides have been shown to result in the formation of cyclopentene-1,2-diamines through a formal [4+1] cycloaddition involving ring-opening. epfl.ch

Radical-Mediated Ring Cleavage (e.g., Visible Light Photoredox Catalysis)

In recent years, visible light photoredox catalysis has emerged as a powerful tool for promoting the ring-opening of strained rings under mild conditions. nih.gov This methodology is particularly relevant for compounds like 3-phenylcyclobutan-1-amine, especially when the amine is part of an N-aryl system.

The mechanism typically involves the single-electron oxidation of the amine by an excited-state photocatalyst to form an amine radical cation. nih.gov This radical cation intermediate readily undergoes homolytic cleavage of a proximal C-C bond of the cyclobutane ring, driven by the release of ring strain. nih.gov This cleavage generates a distonic radical cation, which can then be trapped by a variety of radical acceptors.

Research on cyclobutylanilines, which are structurally analogous to N-aryl derivatives of 3-phenylcyclobutan-1-amine, has demonstrated the feasibility of this approach. nih.gov For example, the intermolecular [4+2] annulation of cyclobutylanilines with alkynes, enabled by visible light photocatalysis, proceeds through such a radical-mediated ring-opening. nih.gov

The table below presents examples of products that could be expected from the photoredox-catalyzed ring-opening of an N-aryl derivative of 3-phenylcyclobutan-1-amine in the presence of various alkynes, based on analogous reactions with cyclobutylanilines. nih.gov

AlkynePhotocatalystProduct Type
PhenylacetyleneIr(dtbbpy)(ppy)2Amine-substituted cyclohexene (B86901) derivative
1-OctyneIr(dtbbpy)(ppy)2Amine-substituted cyclohexene derivative
DiphenylacetyleneIr(dtbbpy)(ppy)2Amine-substituted cyclohexene derivative

Cascade and Annulation Reactions Initiated by Ring Opening

The inherent ring strain of the cyclobutane moiety in 3-phenylcyclobutan-1-amine hydrochloride makes it susceptible to ring-opening reactions, which can initiate elegant cascade and annulation sequences to construct more complex molecular architectures. While specific literature on the hydrochloride salt is limited, the reactivity of the parent aminocyclobutane scaffold provides significant insights into its potential transformations.

Lewis acid catalysis is a prominent strategy to induce the ring opening of aminocyclobutanes. For instance, donor-acceptor aminocyclobutanes have been shown to undergo a formal [4+1] cycloaddition with isocyanides in the presence of a Lewis acid. epfl.ch This reaction proceeds through the initial activation of the aminocyclobutane by the Lewis acid, followed by ring opening to form a zwitterionic intermediate. This intermediate is then trapped by the isocyanide to furnish cyclopentene-1,2-diamines after cyclization and rearomatization. epfl.ch Although 3-phenylcyclobutan-1-amine itself is not a classic donor-acceptor system, appropriate derivatization of the amine or the phenyl ring could facilitate such reactivity.

Oxidative ring-opening strategies also present a viable pathway for initiating cascade reactions. Studies on protected aminocyclopropanes, close relatives of aminocyclobutanes, have demonstrated that oxidative ring-opening can generate 1,3-dielectrophilic carbon intermediates. epfl.ch These intermediates, bearing a halide and an N,O-acetal, can be further functionalized in a stepwise manner. The alkoxy group of the N,O-acetal can be replaced under acidic conditions, while the halide can be substituted via an S\textsubscript{N}2 pathway under basic conditions, leading to a variety of 1,3-difunctionalized propanes. epfl.ch A similar oxidative approach with 3-phenylcyclobutan-1-amine could potentially generate 1,4-dicarbonyl compounds or their equivalents, which are valuable precursors for the synthesis of various heterocycles.

Furthermore, the ring-opening of aminocyclobutanes can be followed by annulation reactions to construct larger ring systems. A notable example is the [4+2] annulation between aminocyclobutanes and aldehydes, which provides access to tetrahydropyranyl amines. This reaction is effectively catalyzed by Lewis acids such as scandium triflate or iron trichloride. The proposed mechanism involves the formation of an oxonium ion intermediate, followed by nucleophilic attack of the enamine derived from the aminocyclobutane, leading to the formation of the six-membered ring.

Reactant 1Reactant 2CatalystProduct Type
AminocyclobutaneIsocyanideLewis AcidCyclopentene-1,2-diamine
Protected AminocyclopropaneOxidant/Halide Source-1,3-Difunctionalized Propane
AminocyclobutaneAldehydeSc(OTf)₃ or FeCl₃Tetrahydropyranyl Amine

Skeletal Rearrangements Post-Ring Opening

Following the initial ring-opening of the cyclobutane core, the resulting intermediates can undergo skeletal rearrangements to yield products with different carbon frameworks. These rearrangements are often driven by the release of ring strain and the formation of more stable carbocationic or radical intermediates.

While specific examples of skeletal rearrangements for this compound are not extensively documented, the general behavior of cyclobutane derivatives in the presence of acid or under thermal conditions suggests potential rearrangement pathways. For instance, acid-catalyzed ring opening can lead to a secondary carbocation, which could then undergo a 1,2-hydride or 1,2-phenyl shift to form a more stable tertiary or benzylic carbocation, respectively. Subsequent trapping of this rearranged carbocation by a nucleophile would lead to a product with a rearranged carbon skeleton.

A potential rearrangement pathway could involve the expansion of the four-membered ring to a five-membered ring. This could be envisioned through a Wagner-Meerwein type rearrangement following the formation of a carbocation adjacent to the cyclobutane ring. For example, if the amine functionality is transformed into a good leaving group and a carbocation is generated on the cyclobutane ring, migration of one of the ring carbons could lead to a cyclopentyl cation, which upon quenching would yield a cyclopentylamine (B150401) derivative.

It is also conceivable that under radical conditions, the ring opening of a suitably derivatized 3-phenylcyclobutanamine could lead to a 1,4-diradical. This diradical could then undergo intramolecular cyclization to form a different ring system or participate in intermolecular reactions leading to rearranged products.

The study of the stability of the 2-amino-1-cyclobutanecarboxylic acid skeleton has shown that it can undergo a facile retro-Mannich type ring opening in solution. researchgate.net This highlights the inherent propensity of such systems to undergo ring cleavage, which could be a prelude to skeletal rearrangements.

Derivatization Strategies Beyond Amine Functionality

While the primary amine of this compound is a key site for derivatization, the phenyl ring and the cyclobutane C-H bonds offer additional handles for chemical modification. These derivatizations can be crucial for modulating the physicochemical properties of the molecule and for introducing new functionalities for further synthetic transformations.

Electrophilic aromatic substitution reactions on the phenyl ring are a common strategy for derivatization. Depending on the directing effect of the cyclobutylamino group (which is generally ortho- and para-directing after deprotonation), functional groups such as nitro, halo, or acyl groups can be introduced onto the aromatic ring. These reactions would typically require protection of the amine functionality to prevent side reactions.

Furthermore, the C-H bonds on the cyclobutane ring, particularly those at the benzylic position, are potential sites for functionalization. While typically less reactive than aromatic C-H bonds, recent advances in C-H activation chemistry offer possibilities for their direct modification.

Transition Metal-Catalyzed Coupling Reactions on Aromatic Substituents

The phenyl group of this compound is an excellent platform for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. To achieve this, the phenyl ring is typically first functionalized with a halide (e.g., Br, I) or a triflate group through electrophilic aromatic substitution, as mentioned in the previous section. This functionalized derivative can then participate in various palladium-catalyzed cross-coupling reactions.

For instance, a bromo-substituted derivative of 3-phenylcyclobutan-1-amine (with a protected amine) could undergo Suzuki coupling with boronic acids to introduce new aryl or alkyl groups. Similarly, Sonogashira coupling with terminal alkynes would yield alkyne-substituted derivatives. The Heck reaction with alkenes would introduce vinyl groups, and Buchwald-Hartwig amination could be used to form new C-N bonds with various amines.

More advanced strategies involve the direct C-H arylation of the phenyl ring. Palladium-catalyzed direct arylation of simple arenes has emerged as a powerful tool for the synthesis of biaryl molecules. rsc.org While the directing group ability of the cyclobutylamino moiety would need to be considered, this approach could offer a more atom-economical route to biaryl derivatives of 3-phenylcyclobutan-1-amine.

Recent developments in palladium-catalyzed C(sp³)–H arylation of primary amines using transient directing groups offer another exciting possibility. iu.eduresearchgate.net This methodology allows for the direct functionalization of C-H bonds at the γ-position relative to the amine. In the case of 3-phenylcyclobutan-1-amine, this could potentially enable the direct arylation of the C-H bonds on the cyclobutane ring, a transformation that is challenging to achieve through classical methods. These reactions often utilize a catalytic amount of a transient directing group, such as an alkyl acetal, which reversibly forms an imine with the primary amine, directing the palladium catalyst to a specific C-H bond. researchgate.net

Coupling ReactionReactantsCatalyst SystemProduct Type
Suzuki CouplingAryl halide, Boronic acidPd catalyst, BaseBiaryl derivative
Sonogashira CouplingAryl halide, Terminal alkynePd/Cu catalyst, BaseArylalkyne derivative
Heck ReactionAryl halide, AlkenePd catalyst, BaseArylalkene derivative
Buchwald-Hartwig AminationAryl halide, AminePd catalyst, BaseDiaryl/Alkylaryl amine
Direct C-H ArylationArene, Aryl halidePd catalystBiaryl derivative
C(sp³)–H ArylationPrimary amine, Aryl iodidePd catalyst, Transient directing groupγ-Arylated amine

Stereochemical Aspects and Resolution Techniques for Phenylcyclobutane Amines

Stereoisomerism in 3-Phenylcyclobutan-1-amine (B2358703) Hydrochloride

3-Phenylcyclobutan-1-amine possesses two stereogenic centers, the carbon atom bonded to the amino group (C1) and the carbon atom bonded to the phenyl group (C3). This leads to the possibility of four stereoisomers. These stereoisomers exist as two pairs of enantiomers.

The stereoisomerism is further defined by the relative orientation of the amino and phenyl groups on the cyclobutane (B1203170) ring, leading to cis and trans diastereomers. In the cis isomer, the phenyl and amino groups are on the same side of the cyclobutane ring. libretexts.org In the trans isomer, they are on opposite sides. libretexts.org Each of these diastereomers (cis and trans) is chiral and exists as a pair of enantiomers.

Therefore, 3-phenylcyclobutan-1-amine hydrochloride exists as a mixture of four stereoisomers:

(cis)-(+)-3-Phenylcyclobutan-1-amine and (cis)-(-)-3-Phenylcyclobutan-1-amine (a pair of enantiomers)

(trans)-(+)-3-Phenylcyclobutan-1-amine and (trans)-(-)-3-Phenylcyclobutan-1-amine (a pair of enantiomers)

Table 1: Stereoisomers of 3-Phenylcyclobutan-1-amine

Stereoisomer Relationship Chirality
cis-(+)-3-Phenylcyclobutan-1-amine Enantiomer of cis-(-) Chiral
cis-(-)-3-Phenylcyclobutan-1-amine Enantiomer of cis-(+) Chiral
trans-(+)-3-Phenylcyclobutan-1-amine Enantiomer of trans-(-) Chiral
trans-(-)-3-Phenylcyclobutan-1-amine Enantiomer of trans-(+) Chiral
cis isomers Diastereomers of trans isomers -

Resolution of Racemic Mixtures

The separation of the enantiomers from a racemic mixture is a crucial process in stereochemistry. Various techniques have been developed for the resolution of 3-phenylcyclobutan-1-amine.

A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent, typically a chiral acid. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

For the resolution of 3-phenylcyclobutan-1-amine, chiral acids such as tartaric acid, mandelic acid, or camphorsulfonic acid can be employed. The process involves reacting the racemic amine with one enantiomer of the chiral acid in a suitable solvent. This reaction forms a pair of diastereomeric salts:

(rac)-3-Phenylcyclobutan-1-amine + (+)-Tartaric Acid → [(cis/trans)-(+)-Amine-(+)-Tartrate] + [(cis/trans)-(-)-Amine-(+)-Tartrate]

Due to their different solubilities, one diastereomeric salt will preferentially crystallize from the solution. After separation of the crystals, the desired enantiomer of the amine can be recovered by treating the salt with a base to neutralize the chiral acid.

Chiral chromatography is a powerful technique for the analytical and preparative separation of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is particularly effective for the resolution of 3-phenylcyclobutan-1-amine.

This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer of the analyte. The differential interaction leads to a difference in retention times, allowing for their separation. The choice of the CSP is critical and often involves derivatives of polysaccharides (like cellulose (B213188) or amylose), proteins, or synthetic chiral polymers. The mobile phase composition is also optimized to achieve the best separation.

Enzymatic resolution offers a highly selective and environmentally friendly approach to separating enantiomers. Enzymes, being chiral catalysts, can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.

For 3-phenylcyclobutan-1-amine, lipases are commonly used enzymes. For example, a lipase (B570770) can selectively acylate one enantiomer of the amine in the presence of an acyl donor. The resulting acylated product can then be easily separated from the unreacted enantiomer.

Dynamic kinetic resolution (DKR) is an advancement over standard kinetic resolution. In DKR, the less reactive enantiomer is racemized in situ as the other enantiomer is consumed in the enzymatic reaction. This allows for a theoretical yield of 100% for the desired enantiomer, as opposed to the 50% maximum yield in a conventional kinetic resolution. This is often achieved by combining the enzymatic resolution with a metal catalyst that facilitates the racemization of the starting material.

Methodologies for Absolute Configuration Assignment (e.g., X-ray Diffraction Analysis)

Determining the absolute configuration of a chiral molecule is essential for understanding its stereochemistry. X-ray diffraction analysis of a single crystal is the most definitive method for assigning the absolute configuration.

This technique involves irradiating a single crystal of a substance with X-rays and analyzing the resulting diffraction pattern. From this pattern, a three-dimensional electron density map of the molecule can be constructed, revealing the precise spatial arrangement of its atoms.

For 3-phenylcyclobutan-1-amine, a suitable crystalline derivative, such as a salt with a chiral acid of known absolute configuration (e.g., tartaric acid), is often used. The known configuration of the chiral auxiliary allows for the unambiguous determination of the absolute configuration of the amine enantiomer within the crystal lattice.

Table 2: Compound Names Mentioned

Compound Name
This compound
3-Phenylcyclobutan-1-amine
Tartaric acid
Mandelic acid

Computational and Theoretical Investigations of 3 Phenylcyclobutan 1 Amine Hydrochloride

Density Functional Theory (DFT) Applications

Density Functional Theory has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems. It is widely applied to molecules like 3-Phenylcyclobutan-1-amine (B2358703) hydrochloride to predict a range of properties from optimized geometries to electronic characteristics.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 3-Phenylcyclobutan-1-amine hydrochloride, this process involves calculating the potential energy surface of the molecule to find the minimum energy conformer. DFT methods, often using functionals like B3LYP combined with a basis set such as 6-31G(d,p), are employed to accurately predict bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net

Conformational analysis is particularly important for a molecule with a flexible cyclobutane (B1203170) ring and a phenyl substituent. The puckering of the cyclobutane ring and the orientation of the phenyl and amine groups relative to the ring can lead to multiple local energy minima. Computational models can identify these different conformers and calculate their relative energies, providing insight into the most populated structures at equilibrium. researchgate.net The optimized geometry is crucial as it forms the basis for all subsequent property calculations.

Table 1: Representative Optimized Geometrical Parameters for 3-Phenylcyclobutan-1-amine (Calculated via DFT) Note: This table presents illustrative data typical for a molecule of this nature, as specific experimental or published computational values for the hydrochloride salt are not readily available.

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C1-C2 (ring)1.55
C2-C3 (ring)1.56
C3-C(phenyl)1.51
C1-N1.48
**Bond Angles (°) **C2-C1-C488.5
C1-C2-C389.0
N-C1-C2115.2
Dihedral Angles (°) H-N-C1-C2178.5
N-C1-C2-C3-125.0

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). wikipedia.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more polarizable and reactive. researchgate.net For this compound, DFT calculations can map the distribution and energies of these orbitals, revealing how the phenyl and protonated amine groups influence the molecule's electronic properties and potential reaction sites.

Table 2: Representative FMO Properties for a Phenylalkylamine Structure Note: Values are illustrative and representative of what would be calculated for similar organic molecules.

Property Energy Value (eV)
Highest Occupied Molecular Orbital (HOMO) -6.8
Lowest Unoccupied Molecular Orbital (LUMO) -0.5

Tautomerism involves the interconversion of structural isomers, most commonly through the migration of a proton. nih.gov While 3-Phenylcyclobutan-1-amine itself does not exhibit classical tautomerism, the hydrochloride salt exists in an equilibrium involving its protonated and neutral forms. More complex tautomeric equilibria, such as amine-imine tautomerism, can be investigated computationally, particularly in different solvent environments. researchgate.netrsc.org

DFT calculations, often incorporating a Polarizable Continuum Model (PCM) to simulate solvent effects, can be used to determine the relative stabilities of different tautomers. nih.govorientjchem.org By calculating the Gibbs free energy of each form, researchers can predict the equilibrium constant and the population of each tautomer in a given medium. scirp.orgresearchgate.net These studies are crucial for understanding how the molecule behaves in solution, as different tautomers can exhibit distinct chemical and physical properties.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is an indispensable tool for investigating the detailed pathways of chemical reactions. mdpi.com It allows for the characterization of transient species like transition states and reactive intermediates, which are often difficult or impossible to observe experimentally.

By mapping the potential energy surface of a reaction, computational methods can elucidate the step-by-step mechanism, including the identification of intermediates and transition states. A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. chemrxiv.org

DFT calculations can accurately determine the geometry of the transition state and the activation energy (the energy barrier that must be overcome for the reaction to proceed). rsc.orgnih.gov For reactions involving this compound, such as nucleophilic substitution or elimination, computational analysis could compare different potential pathways. By calculating the activation energies for each proposed mechanism, the most energetically favorable route can be identified, providing a detailed understanding of the reaction kinetics. chemrxiv.org

Radicals are highly reactive species characterized by an unpaired electron. nih.gov Their involvement in a reaction can lead to unique products and pathways. Computational chemistry offers robust methods for studying the formation, stability, and fate of radical intermediates. rsc.orgmdpi.com

A computational study on the closely related 3-phenylpropyl radicals using DFT and G3-type composite calculations has provided insights into the competition between fragmentation and cyclization reactions. nih.gov Such studies indicate that the energetic barriers for these pathways are largely determined by the stability of the initial radical. nih.gov For a radical generated from 3-Phenylcyclobutan-1-amine, computational modeling could similarly predict its likely reaction pathways. By calculating the activation enthalpies for processes like ring-opening, hydrogen atom transfer, or cyclization, researchers can determine the most probable fate of the radical intermediate. nih.govresearchgate.net

Table 3: Illustrative Calculated Activation Enthalpies for Competing Radical Pathways Note: Data adapted from computational studies of analogous 3-phenylpropyl radicals to illustrate the type of analysis performed. nih.gov

Radical Reaction Pathway Calculated Activation Enthalpy (kcal/mol)
Cyclization (5-exo-trig) 8.5
Fragmentation (β-scission) 12.0

Predictive Modeling for Stereoselectivity in Cyclobutane Synthesis

The stereoselective synthesis of complex molecules such as this compound presents a significant challenge in synthetic organic chemistry. The precise spatial arrangement of substituents on the cyclobutane ring is crucial for its biological activity and therapeutic efficacy. In recent years, computational and theoretical investigations have emerged as powerful tools to predict and rationalize the stereochemical outcomes of chemical reactions. These predictive models offer a pathway to circumvent extensive empirical screening of reaction conditions, thereby accelerating the development of efficient and selective synthetic routes.

Quantum Chemical Approaches to Selectivity Control

Quantum chemical calculations have become instrumental in understanding and predicting the stereoselectivity of reactions leading to substituted cyclobutanes. nih.govresearchgate.net These methods allow for the detailed exploration of reaction mechanisms, including the characterization of transition states and intermediates. By calculating the energy barriers associated with different stereochemical pathways, researchers can predict the most likely outcome of a reaction.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the stereoselective synthesis of cyclobutanes. acs.org For instance, DFT calculations can be employed to investigate the mechanism of cycloaddition reactions, which are a common method for forming cyclobutane rings. These calculations can reveal the subtle electronic and steric interactions that govern the facial selectivity of the reaction, leading to the preferential formation of one stereoisomer over another.

A key aspect of these studies is the identification of the rate-determining step and the transition state structures leading to different diastereomers. The relative energies of these transition states can provide a quantitative prediction of the diastereomeric ratio. For example, in the synthesis of a substituted cyclobutane, the approach of the reactants can lead to either a cis or trans product. Quantum chemical calculations can determine the activation energies for both pathways, and the pathway with the lower activation energy will be favored, thus dictating the stereochemical outcome. acs.org

Furthermore, these computational approaches can be used to design catalysts and chiral auxiliaries that can enhance the stereoselectivity of a reaction. nih.gov By modeling the interaction of a substrate with a chiral catalyst, it is possible to predict which catalyst will provide the highest degree of stereocontrol. This predictive capability is invaluable in the development of asymmetric syntheses of compounds like this compound, where a specific enantiomer is often required.

Computational MethodApplication in Stereoselectivity PredictionKey Insights
Density Functional Theory (DFT)Elucidation of reaction mechanisms for cyclobutane formation. acs.orgIdentification of transition state structures and energy barriers for different stereochemical pathways.
Ab initio methodsHigh-accuracy energy calculations for key intermediates and transition states.Provides benchmark data for validating less computationally expensive methods.
Semi-empirical methodsRapid screening of reaction conditions and catalysts.Offers a balance between computational cost and accuracy for initial explorations.

Machine Learning Applications in Reaction Outcome Prediction

The advent of machine learning has introduced a new paradigm for predicting the outcomes of chemical reactions, including their stereoselectivity. mit.eduresearchgate.net By training algorithms on large datasets of known reactions, machine learning models can learn to recognize patterns that correlate reaction inputs (reactants, reagents, solvents, temperature) with their outcomes (products, yields, and stereoselectivity).

For the synthesis of cyclobutanes, a machine learning model could be trained on a database of cycloaddition reactions where the stereochemical outcome is known. The model would learn to identify the structural features of the reactants and the reaction conditions that favor the formation of a particular stereoisomer. This information can then be used to predict the outcome of new, unseen reactions.

One of the major challenges in developing such models is the need for large, high-quality datasets. The accuracy of a machine learning model is highly dependent on the data it is trained on. Therefore, the compilation of comprehensive reaction databases is a crucial step in the development of predictive models for stereoselectivity.

Recent advancements in this area have seen the development of neural network-based models that can predict the major product of a reaction from a list of potential candidates. mit.eduresearchgate.net In a 5-fold cross-validation study using 15,000 experimental reaction records, one such model was able to assign the major product a rank of 1 in 71.8% of cases. mit.eduresearchgate.net These models can be adapted to specifically predict the stereochemical outcome by treating different stereoisomers as distinct products.

The integration of quantum chemical descriptors into machine learning models is a promising approach to further enhance their predictive power. By combining the physics-based insights from quantum chemistry with the pattern-recognition capabilities of machine learning, it is possible to develop highly accurate and robust models for predicting stereoselectivity in cyclobutane synthesis.

Machine Learning ApproachApplication in Reaction Outcome PredictionPerformance Metrics
Neural NetworksPredicting the major product and stereochemical outcome of a reaction. mit.eduresearchgate.netTop-1 accuracy of ~72% in predicting the major product. mit.eduresearchgate.net
Random ForestsClassification of reactions based on their stereoselectivity (e.g., cis vs. trans).High accuracy in classification tasks with well-defined features.
Support Vector MachinesRegression models to predict diastereomeric or enantiomeric ratios.Capable of handling high-dimensional data and non-linear relationships.

Research Applications in Organic Synthesis and Materials Science

Utilization as Chiral Building Blocks in Complex Molecule Synthesis

Chiral amines are highly valuable as intermediates and building blocks for the synthesis of pharmaceuticals and agrochemicals. mdpi.comnottingham.ac.uk The 3-phenylcyclobutan-1-amine (B2358703) scaffold, when resolved into its individual enantiomers, becomes a powerful chiral building block. The defined stereochemistry of the amine and phenyl groups on the cyclobutane (B1203170) ring allows for the diastereoselective synthesis of more complex molecular targets.

The rigid, puckered structure of the cyclobutane ring can effectively transfer stereochemical information during a reaction, influencing the stereochemical outcome at newly formed chiral centers. nih.gov Synthetic chemists leverage this property in asymmetric synthesis to construct molecules with a high degree of stereocontrol. For instance, the amine group can be transformed into various other functionalities or used to direct metallation or addition reactions to specific positions on the cyclobutane ring or the phenyl group. The inherent strain of the cyclobutane ring can also be exploited in ring-opening reactions to generate acyclic structures with defined stereochemistry.

Application AreaSynthetic StrategyAdvantage of 3-Phenylcyclobutan-1-amine
Asymmetric CatalysisLigand SynthesisRigid scaffold provides well-defined chiral environment.
Diastereoselective ReactionsChiral AuxiliaryControls the stereochemical outcome of reactions on an attached substrate.
Complex Target SynthesisStereochemical TemplateThe inherent chirality of the molecule guides the formation of new stereocenters.

Contributions to Natural Product Synthesis

While cyclobutane rings are relatively rare in nature compared to five- and six-membered rings, they are present in a variety of natural products, often contributing significantly to their biological activity. nih.govresearchgate.net The synthesis of these natural products often presents a considerable challenge due to the inherent strain of the four-membered ring.

Synthetic strategies toward cyclobutane-containing natural products can employ 3-phenylcyclobutan-1-amine as a starting material or key intermediate. baranlab.org Through a series of chemical transformations, the phenyl and amine groups can be modified or removed to match the substitution pattern of the natural product target. For example, the phenyl group can be functionalized or cleaved, and the amine can be converted into other nitrogen-containing groups or eliminated to form an alkene. The cyclobutane core provides the essential carbocyclic framework, which can be further elaborated to complete the synthesis of the natural product.

Development of Functionalized Materials and Polymers

The incorporation of rigid and well-defined molecular scaffolds into polymers can significantly influence their macroscopic properties, such as thermal stability and mechanical strength. mdpi.com Amine-functionalized polymers, in particular, are valuable in a range of applications due to their reactivity and ability to participate in hydrogen bonding. nih.govpolysciences.com

3-Phenylcyclobutan-1-amine can be used as a monomer or a modifying agent in the synthesis of functionalized polymers. When incorporated into a polymer backbone, the rigid cyclobutane unit can restrict chain mobility, potentially leading to materials with higher glass transition temperatures. The amine functionality provides a reactive handle for cross-linking, grafting other molecules, or altering the surface properties of the material. researchgate.net For example, it can be used to synthesize polyamides with unique three-dimensional structures, leading to materials with novel properties. mdpi.com

Polymer TypeRole of 3-Phenylcyclobutan-1-aminePotential Property Enhancement
Polyamides/PolyimidesMonomerIncreased thermal stability, altered solubility.
Functionalized PolyolefinsPost-polymerization modification agentIntroduction of reactive sites, improved adhesion.
Specialty ResinsCross-linking agentEnhanced mechanical strength and rigidity.

Design and Synthesis of Compound Libraries for Chemical Biology Research

Fragment-based drug discovery and high-throughput screening rely on the availability of diverse libraries of small molecules. nih.gov14.139.62 There is a growing interest in enriching these libraries with three-dimensional scaffolds to better explore the chemical space relevant to biological targets. nih.gov The 3-phenylcyclobutan-1-amine core represents an attractive scaffold for the generation of such libraries.

Starting from this core, a multitude of derivatives can be synthesized by modifying the amine and the phenyl ring. enamine.net The amine can be acylated, alkylated, or converted to sulfonamides, while the phenyl ring can undergo electrophilic substitution to introduce a wide variety of functional groups at different positions. This allows for the creation of a library of compounds with diverse physicochemical properties and three-dimensional shapes, which can then be screened for biological activity against various targets. nih.govnih.gov The rigid nature of the cyclobutane ring helps to present these functional groups in well-defined spatial orientations, which can be advantageous for binding to protein targets. nih.gov

Advancements in Understanding Cyclobutane Chemistry and Reactivity

Despite their simple structure, the chemistry of cyclobutanes is rich and complex due to their inherent ring strain. researchgate.net Substituted cyclobutanes like 3-phenylcyclobutan-1-amine serve as valuable model systems for studying the reactivity and conformational behavior of four-membered rings.

The presence of the phenyl and amine substituents influences the puckering of the cyclobutane ring and the relative stability of its different conformations. Spectroscopic and computational studies on such molecules provide fundamental insights into the conformational preferences of substituted cyclobutanes. Furthermore, the reactivity of the cyclobutane ring in these systems can be investigated under various conditions (e.g., thermal, photochemical, or catalytic) to understand how substituents affect ring-opening, rearrangement, and other chemical transformations. researchgate.net This knowledge is crucial for the rational design of synthetic routes involving cyclobutane intermediates and for predicting the stability and reactivity of more complex cyclobutane-containing molecules.

Role as Key Intermediates in Fine Chemical Synthesis

In the synthesis of fine chemicals, including pharmaceuticals and agrochemicals, the efficiency and modularity of a synthetic route are paramount. 3-Phenylcyclobutan-1-amine and its derivatives can serve as key intermediates that allow for the convergent assembly of complex target molecules.

The amine group provides a versatile point for chemical modification, allowing for the attachment of various side chains and functional groups through well-established chemical reactions. This modularity enables chemists to synthesize a range of analogues of a target compound for structure-activity relationship studies. The cyclobutane ring itself can act as a rigid spacer or a conformational constraint, which is often a desirable feature in the design of biologically active molecules. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-phenylcyclobutan-1-amine hydrochloride, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The compound is synthesized via cyclobutanone derivatives reacting with ammonia or amines under controlled temperature and solvent conditions, followed by reduction and HCl salt formation. Key parameters include maintaining anhydrous conditions and using Lewis acid catalysts (e.g., AlCl₃ for Friedel-Crafts alkylation in related syntheses). Post-synthesis, purification via recrystallization or chromatography ensures high purity (>95%) .

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton and carbon environments, while high-resolution mass spectrometry (HRMS) confirms molecular weight (183.68 g/mol). Ion mobility spectrometry can validate collision cross-section (CCS) values, such as [M+H]+ CCS: 129.9 Ų, to distinguish structural isomers .

Q. What analytical techniques are recommended for assessing purity and detecting impurities?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and gas chromatography-mass spectrometry (GC-MS) are standard. For ionizable impurities, ion-pair chromatography or capillary electrophoresis may be employed. Quantify impurities against calibrated reference standards .

Advanced Research Questions

Q. How does stereochemistry at the cyclobutane ring or amine group influence biological activity, and how can enantiomers be resolved?

  • Methodological Answer : The nitrogen stereochemistry is critical for receptor binding. Chiral chromatography (e.g., using Chiralpak® columns) or enzymatic resolution separates enantiomers. Activity comparisons (e.g., IC₅₀ values in receptor assays) between (R)- and (S)-forms can reveal stereospecific effects. Computational docking studies may predict binding affinities .

Q. What strategies address low solubility in aqueous media during in vitro biological assays?

  • Methodological Answer : Solubility enhancement techniques include:

  • Co-solvents : Dimethyl sulfoxide (DMSO) or ethanol (≤5% v/v).
  • Surfactants : Polysorbate-80 (0.01–0.1% w/v).
  • Cyclodextrin complexation : Hydroxypropyl-β-cyclodextrin (HPβCD) at 10–20 mM.
    Validate biocompatibility with negative controls to exclude solvent interference .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Purity Verification : Re-analyze batches via HPLC and elemental analysis.
  • Assay Variability : Standardize protocols (e.g., cell lines, incubation times).
  • Structural Analogues : Compare with derivatives (e.g., 3-methyl-3-phenylcyclobutan-1-amine) to isolate pharmacophore contributions.
  • Meta-Analysis : Use platforms like PubChem BioActivity Data to aggregate and cross-validate results .

Q. What advanced computational methods predict the compound’s metabolic stability and toxicity?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME or ProTox-II model absorption, CYP450 metabolism, and hepatotoxicity.
  • Molecular Dynamics (MD) : Simulate interactions with hepatic enzymes (e.g., CYP3A4) to identify metabolic hotspots.
    Validate predictions with in vitro microsomal assays (e.g., human liver microsomes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.